Fmoc-Dap{(tBu)Ser-Boc}-OH
Description
Significance of Non-Proteinogenic Amino Acids in Modular Synthesis Strategies
Non-proteinogenic amino acids, which number in the thousands and can be either naturally occurring or synthetically produced, are invaluable tools in the modular synthesis of peptides. researchgate.netorganic-chemistry.org Their incorporation can introduce unique side-chain functionalities, alter the peptide backbone, and create specific structural constraints. researchgate.netsigmaaldrich.com This modular approach allows for the systematic modification of peptides to improve their therapeutic properties, such as resistance to enzymatic degradation, increased bioavailability, and enhanced target affinity. sigmaaldrich.comug.edu.pl The use of these specialized amino acids is central to the development of peptidomimetics, which are compounds designed to mimic natural peptides but with improved pharmacological characteristics. nih.gov
Evolution of Protecting Group Chemistries in Peptide Synthesis Research
The stepwise assembly of amino acids into a defined peptide sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. mdpi.com The evolution of protecting group chemistry has been pivotal to the advancement of peptide synthesis, enabling the creation of increasingly complex and lengthy peptide chains with high purity. rsc.orguni-regensburg.de
A major breakthrough in peptide synthesis was the development of orthogonal protecting group strategies. researchgate.netpeptide.com Orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under different chemical conditions, without affecting the other groups. researchgate.net This allows for the selective deprotection of specific sites on a growing peptide chain, which is crucial for complex syntheses, such as the creation of branched or cyclic peptides. researchgate.netnih.gov
The most widely used orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu system. nih.govresearchgate.net In this approach, the α-amino group of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side-chain functionalities are protected by acid-labile groups like tert-butyl (tBu). mdpi.comnih.govresearchgate.net The Fmoc group is typically removed with a mild base, such as piperidine (B6355638), while the tBu and other acid-sensitive groups are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). thermofisher.com
Rationale for Designing Branched and Complex Amino Acid Building Blocks
The compound Fmoc-Dap{(tBu)Ser-Boc}-OH is a quintessential example of a branched and complex amino acid building block. Such molecules are not merely extensions of the linear peptide chain but introduce a new dimension of structural and functional diversity.
Linear peptides are often highly flexible in solution, which can be detrimental to their biological activity as they can adopt numerous conformations, only one of which may be optimal for binding to a biological target. Introducing conformational constraints by creating branched or cyclic structures can lock the peptide into a more rigid and biologically active conformation. nih.gov This pre-organization can lead to a significant increase in binding affinity and specificity for the target receptor. Branched amino acids like this compound provide a scaffold for creating such constrained architectures. thermofisher.com
Branched amino acids are powerful tools for introducing site-specific modifications into a peptide sequence. researchgate.net The orthogonally protected side chain of a building block like this compound allows for the selective attachment of various moieties, such as fluorescent labels, cytotoxic drugs, or other peptides, at a precise location. researchgate.net This capability is critical for the development of targeted therapeutics, diagnostic agents, and probes for studying biological processes. For example, the side chain of a diaminopropionic acid (Dap) residue can be used as an attachment point for another amino acid or a functional group, creating a defined branch in the peptide structure.
Properties of this compound and its Constituents
| Property | Fmoc-Dap(Boc)-OH | Fmoc-Ser(tBu)-OH |
| Chemical Formula | C₂₃H₂₆N₂O₆ | C₂₂H₂₅NO₅ |
| Molecular Weight | 426.46 g/mol | 383.44 g/mol |
| CAS Number | 162558-25-0 | 71989-33-8 |
| Typical Application | Building block for peptide synthesis, often used to introduce a site for branching or side-chain modification. | Protected amino acid for Fmoc-based solid-phase peptide synthesis. |
| Solubility | Soluble in organic solvents like DMF and DCM. | Soluble in organic solvents like ethyl acetate (B1210297) and DMF. |
The synthesis of the target compound, this compound, would involve the coupling of Fmoc-Dap-OH with a fully protected serine derivative, Boc-Ser(tBu)-OH, at the side-chain amino group of the diaminopropionic acid. This would create a stable amide bond, resulting in the branched structure. The orthogonal protecting groups (Fmoc, Boc, and tBu) ensure that the different reactive sites can be selectively addressed during a larger peptide synthesis.
Facilitating Scaffold-Based Research Approaches
The strategic use of orthogonally protected amino acid derivatives is a cornerstone of modern peptide chemistry, allowing for the precise construction of complex, multi-functional molecules. springernature.com The compound This compound represents a sophisticated example of such a derivative, engineered to facilitate scaffold-based research. Its structure is centered on a diaminopropionic acid (Dap) core, which provides a unique branching point within a peptide sequence. The α-amino group, protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is intended for standard solid-phase peptide synthesis (SPPS) to extend the primary peptide backbone. researchgate.net
The key to its function as a scaffold-building tool lies in the β-amino group of the Dap residue. This secondary amine is functionalized with another amino acid, in this case, a protected serine moiety, (tBu)Ser-Boc. This attached serine has its hydroxyl group protected by an acid-labile tert-butyl (tBu) group and its own α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group. mdpi.commedchemexpress.com This intricate arrangement of protecting groups is a prime example of an orthogonal protection strategy, which is essential for the stepwise and site-specific elaboration of molecular scaffolds. springernature.comresearchgate.netmdpi.com
The utility of such a design is manifold:
Creation of Branched Peptides: By incorporating this compound into a growing peptide chain via its Fmoc-protected α-amine, a latent point of diversification is introduced. Following the completion of the primary peptide backbone, the Boc and tBu groups on the serine side chain can be selectively removed under acidic conditions, without affecting the Fmoc group or other acid-stable protecting groups. This exposes the serine's amine and hydroxyl groups for further chemical modification, such as the attachment of reporter molecules, polymers, or other bioactive peptides.
Development of Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation. upc.edunih.gov The Dap core can serve as a template to constrain the conformation of the attached side chain, potentially mimicking a specific secondary structure motif, such as a β-turn. nih.govresearchgate.net The defined stereochemistry of the Dap and the attached serine allows for the creation of well-defined three-dimensional scaffolds. researchgate.net
Synthesis of Complex Molecular Architectures: The orthogonal protection scheme allows for a multi-step synthetic strategy on a solid support. Researchers can first assemble a linear peptide, then deprotect the serine's amino group to attach another peptide sequence, creating a branched structure. Subsequently, the serine's hydroxyl group could be deprotected and used as a handle for conjugation to a surface or a drug molecule. This level of control is critical for building complex systems for targeted drug delivery or creating probes for studying protein-protein interactions.
The principles demonstrated by the structure of this compound are broadly applicable and are reflected in the use of other, more commonly cited, orthogonally protected Dap derivatives in scaffold-based research. For instance, derivatives like Fmoc-Dap(Mtt)-OH , Fmoc-Dap(ivDde)-OH , and Fmoc-Dap(Alloc)-OH are widely used. iris-biotech.deiris-biotech.desigmaaldrich.com In each case, the side-chain protecting group (Mtt, ivDde, or Alloc) can be removed under specific conditions that are orthogonal to the Fmoc and tBu/Boc protecting groups, enabling selective side-chain modification. iris-biotech.desigmaaldrich.com Research has shown the successful use of these building blocks in synthesizing cyclic peptides, peptide-based materials, and probes for biological studies. rsc.orgnih.gov
For example, the ivDde group is removed with hydrazine, while the Mtt group is cleaved with very mild acid, and the Alloc group is removed using palladium catalysis. iris-biotech.desigmaaldrich.com These distinct deprotection chemistries provide a versatile toolbox for the synthetic peptide chemist to construct elaborate scaffolds. A tetra-orthogonal strategy using a combination of Fmoc, Boc, Dde, and other protecting groups on Dap and other amino acids has been employed to efficiently synthesize complex cyclic peptide scaffolds. nih.gov
Interactive Data Table: Properties of Related Fmoc-Dap Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Side-Chain Protecting Group | Deprotection Condition |
| Fmoc-Dap(Mtt)-OH | C38H34N2O4 | 582.71 | Methyltrityl (Mtt) | Mild Acid (e.g., 1% TFA) |
| Fmoc-Dap(ivDde)-OH | C31H36N2O6 | 532.63 | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2% Hydrazine in DMF |
| Fmoc-Dap(Alloc)-OH | C22H22N2O6 | 410.43 | Allyloxycarbonyl (Alloc) | Pd(0) catalyst |
| Fmoc-Dap(Boc)-OH | C23H26N2O6 | 426.47 | tert-Butoxycarbonyl (Boc) | Moderate Acid (e.g., TFA) |
| Fmoc-Dap(Ac)-OH | C20H20N2O5 | 368.38 | Acetyl (Ac) | Generally stable |
Structure
2D Structure
Properties
Molecular Formula |
C30H39N3O8 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H39N3O8/c1-29(2,3)40-17-24(33-28(38)41-30(4,5)6)25(34)31-15-23(26(35)36)32-27(37)39-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,34)(H,32,37)(H,33,38)(H,35,36)/t23-,24-/m0/s1 |
InChI Key |
IJIRUYKUJDZKIA-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OCC(C(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Dap Tbu Ser Boc Oh and Analogous Branched Amino Acid Building Blocks
Precursor Synthesis and Protecting Group Installation Strategies for Constituent Amino Acids
The synthesis of Fmoc-Dap{(tBu)Ser-Boc}-OH necessitates the careful preparation of its constituent amino acids, each adorned with specific protecting groups. These groups—Fmoc, tBu, and Boc—serve to mask reactive functionalities, preventing unwanted side reactions during peptide assembly. The selection of these particular protecting groups is strategic, as their removal conditions are distinct and mutually compatible, an approach known as an orthogonal protection strategy.
Fmoc-Protection of the α-Amino Group of Diaminopropionic Acid (Dap)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). iris-biotech.de Its introduction onto diaminopropionic acid (Dap) is a critical first step. The Fmoc group's key advantage lies in its stability to acidic conditions while being readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This allows for the selective deprotection of the α-amino group to enable peptide bond formation without disturbing acid-labile side-chain protecting groups. iris-biotech.de
The reaction for installing the Fmoc group typically involves treating Dap with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.
Table 1: Reagents for Fmoc-Protection of Diaminopropionic Acid
| Reagent | Function | Typical Conditions |
| Fmoc-Cl or Fmoc-OSu | Fmoc group source | 1.2–1.5 equivalents |
| Sodium Carbonate (Na₂CO₃) or N-methylmorpholine (NMM) | Base | 2:1 molar ratio to Fmoc-Cl |
| Dimethylformamide (DMF) or Dichloromethane (DCM) | Solvent | Anhydrous |
| Reaction Time & Temperature | To minimize side reactions | 2–4 hours at 0–4°C |
This table summarizes typical reagents and conditions for the Fmoc-protection of the α-amino group of diaminopropionic acid.
O-tert-Butyl (tBu) Protection of Serine Hydroxyl Group
The hydroxyl group of serine is a reactive moiety that requires protection to prevent side reactions, such as O-acylation, during peptide coupling. ontosight.ai The tert-butyl (tBu) group is an acid-labile protecting group frequently employed for this purpose in Fmoc-based SPPS. iris-biotech.deontosight.ai The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the solid support. iris-biotech.deontosight.ai
The synthesis of O-tert-butyl-L-serine (Ser(tBu)) involves treating serine with a reagent that can introduce the tBu ether. This protected amino acid, H-Ser(tBu)-OH, is a key intermediate. cymitquimica.comfishersci.at
Boc-Protection of the N-terminal of Serine or Side-Chain Amines
The tert-butyloxycarbonyl (Boc) group is another acid-labile protecting group, widely used in peptide synthesis. In the context of this compound, the Boc group serves to protect the N-terminal amino group of the serine moiety that will be coupled to the side chain of Dap. It is also commonly used to protect the side-chain amino groups of other amino acids, such as lysine (B10760008) or ornithine. peptide.comresearchgate.net
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is efficient for the N-Boc protection of primary and secondary amines. nih.gov The Boc group is stable to the basic conditions of Fmoc deprotection and can be removed simultaneously with the tBu group using TFA. iris-biotech.de This compatibility is a cornerstone of the Fmoc/tBu orthogonal protection strategy. iris-biotech.deiris-biotech.de
Coupling Chemistries for Side-Chain Derivatization of Diaminopropionic Acid (Dap)
The unique structure of diaminopropionic acid, with its primary amino group on the side chain (β-amino group), allows for the creation of branched peptides. peptide.com The synthesis of this compound involves the specific formation of an amide bond between this β-amino group and the carboxyl group of the protected serine derivative.
Formation of the Amide Bond Between Dap β-Amino Group and (tBu)Ser-Boc
The crucial step in assembling the branched structure is the coupling of Fmoc-Dap-OH, where the α-amino group is protected, with Boc-Ser(tBu)-OH. This reaction forms an amide linkage at the β-position of the diaminopropionic acid. The successful execution of this step relies on the use of efficient coupling reagents that activate the carboxylic acid of Boc-Ser(tBu)-OH to facilitate its reaction with the less nucleophilic β-amino group of Dap.
Carbodiimide-based reagents are widely used to mediate the formation of amide bonds in peptide synthesis. peptide.comglobalresearchonline.net They function by activating the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another. thieme-connect.com
Diisopropylcarbodiimide (DIC): DIC is a liquid carbodiimide (B86325) that is often preferred in solid-phase peptide synthesis because its urea (B33335) byproduct is more soluble in common organic solvents, simplifying purification compared to dicyclohexylcarbodiimide (B1669883) (DCC). peptide.comglobalresearchonline.netthieme-connect.com To minimize the risk of racemization during coupling, DIC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma). peptide.comsioc-journal.cn The additive acts as a racemization suppressant. globalresearchonline.net
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is an aminium-based coupling reagent that has become a standard in both solution and solid-phase peptide synthesis due to its high efficiency and ability to suppress racemization. rxsolgroup.comhighfine.comwikipedia.org It activates the carboxylic acid by forming a highly reactive HOBt ester intermediate. wikipedia.org Coupling reactions with HBTU are typically rapid and clean. peptide.com While HBTU can be used alone, it is often employed with an additional equivalent of HOBt to further enhance reaction efficiency and product purity. highfine.comcreative-peptides.com
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Key Features | Byproduct Considerations |
| DIC | Carbodiimide | Liquid, easy to handle; byproduct (diisopropylurea) is soluble in many organic solvents. globalresearchonline.netthieme-connect.com | Requires an additive (e.g., HOBt, Oxyma) to suppress racemization. peptide.com |
| HBTU | Aminium Salt | High coupling efficiency, rapid reactions, low racemization. rxsolgroup.comhighfine.com | Excess reagent can lead to side reactions. peptide.com |
This table provides a comparative overview of DIC and HBTU, two coupling reagents applicable to the synthesis of this compound.
The selection of the appropriate coupling reagent and conditions is critical to ensure a high yield and purity of the desired branched amino acid building block, this compound, ready for incorporation into more complex peptide structures.
Utilization of Uronium/Phosphonium-Based Coupling Reagents (e.g., TBTU, PyBOP)
The synthesis of intricate, branched amino acid building blocks frequently employs uronium and phosphonium-based coupling reagents to drive the formation of amide bonds. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are favored for their high reactivity and efficiency, particularly in challenging coupling scenarios. peptide.comsigmaaldrich.com These reagents convert protected amino acids into their active esters, which then readily react with the amine component. sigmaaldrich.com
Uronium salts like HBTU and TBTU are known to be highly efficient, with coupling reactions often reaching completion in a short time. peptide.com Phosphonium (B103445) reagents, such as PyBOP, are also highly effective and are particularly useful in the synthesis of cyclic peptides. thermofisher.com While both classes of reagents are powerful, phosphonium salts have the advantage of not forming guanidinium (B1211019) by-products, a potential side reaction with uronium-based reagents that can terminate the growing peptide chain. sigmaaldrich.com The choice between a uronium or phosphonium reagent can depend on factors like solubility, with phosphonium reagents generally showing better solubility in common solvents like DMF. sigmaaldrich.com
For instance, TBTU has been effectively used in crucial macrocyclization and coupling steps in the total synthesis of complex macrocyclic peptides. peptide.com Similarly, PyBOP has demonstrated its utility in fragment couplings where other reagents have failed to yield the desired product. nih.gov The general mechanism involves the activation of the carboxylic acid group of the incoming amino acid by the coupling reagent in the presence of a non-nucleophilic base, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the other reactant. nih.gov
Table 1: Comparison of Common Uronium and Phosphonium Coupling Reagents
| Reagent | Class | Key Features | Common Applications |
|---|---|---|---|
| TBTU | Uronium | High reactivity, fast reaction times. peptide.com | Routine and difficult couplings, macrocyclization. peptide.com |
| PyBOP | Phosphonium | Highly effective, avoids guanidinium by-products. sigmaaldrich.com | Difficult couplings, synthesis of cyclic peptides. sigmaaldrich.comthermofisher.com |
| HBTU | Uronium | Very efficient, rapid couplings. peptide.com | Solid-phase and solution-phase peptide synthesis. sigmaaldrich.com |
| HATU | Uronium | Highly efficient, less epimerization, fast reactions. peptide.com | Difficult couplings, hindered amino acids. thermofisher.com |
Role of Additives (e.g., HOBt, HOAt) in Coupling Efficiency
To enhance the efficiency of coupling reactions and minimize side reactions, additives such as HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are frequently incorporated. brainly.comfiveable.me These additives play a crucial role in preventing racemization and improving reaction yields and purity. peptide.comcreative-peptides.com
HOBt functions by forming an active ester with the activated carboxylic acid, which is more stable and less prone to side reactions than the initial activated species. brainly.comcreative-peptides.com This intermediate is also more reactive towards the amine component, thereby accelerating the desired coupling reaction. brainly.com The use of HOBt is particularly important when using carbodiimide-based coupling reagents like DCC or DIC, where it effectively suppresses the formation of N-acylurea by-products and reduces the risk of racemization. peptide.com
HOAt, an analogue of HOBt, is generally considered a superior additive, especially for difficult couplings. thermofisher.comluxembourg-bio.com The nitrogen atom in the pyridine (B92270) ring of HOAt can provide anchimeric assistance during the coupling reaction, making it more effective than HOBt at accelerating the reaction and suppressing epimerization. sigmaaldrich.comsigmaaldrich.com Coupling reagents based on HOAt, such as HATU, are among the most efficient reagents available for peptide synthesis, particularly for hindered amino acids and segment condensations. thermofisher.comsigmaaldrich.com The selection of the appropriate additive is critical for the successful synthesis of complex molecules like this compound, where multiple chiral centers must be preserved.
Table 2: Impact of Additives on Peptide Coupling Reactions
| Additive | Key Function | Advantages |
|---|---|---|
| HOBt | Suppresses racemization, minimizes side reactions. peptide.comfiveable.me | Improves yield and purity, cost-effective. creative-peptides.com |
| HOAt | Enhances coupling rates, reduces epimerization. thermofisher.comluxembourg-bio.com | Superior for difficult couplings and hindered amino acids. thermofisher.com |
Stereochemical Control and Retention During Coupling Reactions
A primary challenge in the synthesis of complex amino acid derivatives like this compound is the preservation of stereochemical integrity at each chiral center. mdpi.com Epimerization, the change in configuration at a stereocenter, is a significant risk during the activation and coupling steps of peptide synthesis. mdpi.comresearchgate.net This side reaction can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product, ultimately affecting the biological activity of the final molecule. mdpi.com
The mechanism of epimerization often involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid. mdpi.comnih.gov The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. mdpi.com Several factors can influence the extent of epimerization, including the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature. nih.govu-tokyo.ac.jp
To minimize epimerization, several strategies are employed:
Choice of Coupling Reagent and Additive: The use of phosphonium salts like PyBOP or uronium salts combined with additives like HOAt (e.g., HATU) is known to reduce racemization compared to older methods. peptide.comthermofisher.com HOAt is particularly effective in suppressing epimerization. luxembourg-bio.com
Base Selection: The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases such as DIPEA (N,N-Diisopropylethylamine) are commonly used. Using weaker bases or carefully controlling the stoichiometry can reduce the rate of epimerization. nih.gov
Reaction Conditions: Lowering the reaction temperature can help to suppress epimerization. u-tokyo.ac.jp Additionally, minimizing the pre-activation time, the duration the amino acid is in its activated state before the addition of the amine component, can also reduce the risk of racemization. cas.cz
Purification and Isolation Methodologies for Complex Amino Acid Derivatives
The purification of synthetic intermediates and the final complex amino acid building blocks is a critical step to ensure high purity. A combination of chromatographic and non-chromatographic techniques is often employed.
Chromatographic Separation Techniques for Synthetic Intermediates and Final Building Blocks
Chromatography is the most powerful tool for the separation and purification of amino acids and their derivatives from complex reaction mixtures. azolifesciences.comnih.gov Various chromatographic methods are utilized depending on the properties of the compounds to be separated.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the analysis and purification of complex amino acid derivatives. azolifesciences.compressbooks.pub Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly used for the purification of Fmoc-protected amino acids. The separation is based on the hydrophobicity of the molecules.
Thin-Layer Chromatography (TLC): TLC is a valuable technique for monitoring reaction progress and for the initial identification of products and impurities. akjournals.com Different stationary phases, such as silica (B1680970) gel or cellulose (B213188), and various mobile phase systems can be used to achieve separation. akjournals.com
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for separating amino acids and peptides. azolifesciences.compressbooks.pub
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for the separation of polar compounds, including native amino acids. azolifesciences.com
The choice of chromatographic technique and conditions, such as the column, mobile phase composition, and gradient, must be optimized for each specific separation challenge. cdnsciencepub.com
Recrystallization Protocols for Enhanced Purity
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including Fmoc-amino acid derivatives. researchgate.netnih.gov This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. researchgate.net
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Often, a mixture of solvents is used to achieve the desired solubility profile. For Fmoc-amino acids, common solvents for recrystallization include ethyl acetate (B1210297) and hexane. d-nb.infosigmaaldrich.com The process can significantly enhance the enantiomeric purity of the amino acid derivative. researchgate.net
Optimization of Synthetic Yields and Process Efficiency for Complex Building Blocks
Key areas for optimization include:
Reaction Conditions: Fine-tuning parameters such as reaction time, temperature, and concentration of reactants can significantly impact the yield. beilstein-journals.org For example, increasing the temperature can sometimes improve purity for certain sequences, but it may also increase the risk of side reactions like epimerization. gyrosproteintechnologies.com
Reagent Stoichiometry: The molar ratios of the amino acid, coupling reagent, additive, and base must be carefully optimized to ensure complete reaction while minimizing the formation of by-products. Using an excess of the building block is common in solid-phase synthesis to drive the reaction to completion. nih.gov
Sequence Analysis: For peptide-like structures, analyzing the sequence for potentially difficult couplings (e.g., sterically hindered amino acids) allows for the proactive selection of more powerful coupling reagents or modified protocols for those specific steps. gyrosproteintechnologies.com
Automation and Parallel Synthesis: Automated synthesizers can improve efficiency and reproducibility, especially for the synthesis of multiple analogs. Parallel reaction vessels allow for the rapid screening of different reagents and conditions to identify the optimal protocol. gyrosproteintechnologies.comacs.org
By systematically addressing these factors, the synthesis of complex and valuable building blocks can be made more efficient, reliable, and scalable.
Application of Fmoc Dap Tbu Ser Boc Oh in Advanced Biopolymer Construction Methodologies
Role as a Branched Amino Acid in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. peptide.com The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS, valued for its mild deprotection conditions which are compatible with a wide range of sensitive or modified amino acids. nih.goviris-biotech.de Within this framework, Fmoc-Dap{(tBu)Ser-Boc}-OH serves as a non-canonical, branched building block that introduces a secondary peptide chain onto the side chain of a primary peptide backbone.
The incorporation of this compound into a growing peptide chain follows the standard protocols of Fmoc-SPPS. nih.govrsc.org The dipeptide is treated as a single amino acid unit during the coupling step. After the removal of the N-terminal Fmoc group from the preceding amino acid on the solid support, the carboxylic acid of the this compound is activated using standard coupling reagents and introduced into the linear sequence. nih.gov
Research has demonstrated the successful synthesis of this dipeptide unit via a mixed anhydride (B1165640) method, where Boc-Ser(tBu)-OH is activated with isobutyl chloroformate and then reacted with the side-chain amine of Fmoc-Dap-OH to yield the desired branched building block. nih.govrsc.org This pre-synthesized unit can then be readily incorporated into a linear peptide sequence under standard Fmoc-SPPS conditions. nih.govrsc.org The presence of the Boc and tBu protecting groups on the serine moiety prevents any unwanted side reactions during the subsequent steps of peptide elongation. This method provides a reliable way to introduce a specific, protected hydroxyl-amino functionality onto a peptide side chain. nih.govrsc.org
The primary utility of this compound lies in its capacity for creating precisely defined branched peptides. By strategically placing this building block at a specific position within the peptide sequence, chemists can dictate the exact point of branching. This allows for the construction of diverse and complex molecular architectures, such as side-chain-to-side-chain cyclized peptides, bridged peptides, and multi-cyclic peptides. rsc.org
Once incorporated into the main peptide backbone, the protecting groups on the serine branch can be selectively removed. The Boc group on the serine's α-amine can be cleaved under acidic conditions, allowing for the elongation of a second peptide chain from this new N-terminus. This results in a branched peptide with two distinct chains originating from the Dap residue. This controlled method of branching is fundamental for creating scaffolds that can mimic complex protein structures or present multiple ligands for biological targeting. The ability to introduce functionalities like the Dap-Ser dipeptide as a hydroxyl amino group surrogate is a key advancement for developing new peptide structural motifs. nih.govrsc.org
The Fmoc/tBu chemistry, which governs the use of this compound, is highly amenable to automation. nih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping required for peptide elongation. iris-biotech.de The key features of the Fmoc strategy that facilitate automation are the use of non-corrosive reagents for deprotection (typically a piperidine (B6355638) solution) and the ability to monitor the completion of the deprotection step by measuring the UV absorbance of the released fluorenyl adduct. nih.gov
Since this compound is used as a single building block within the standard Fmoc-SPPS workflow, it is fully compatible with these automated systems. nih.govrsc.org It can be loaded into the synthesizer's amino acid reservoirs and coupled just like any other standard or non-canonical Fmoc-protected amino acid. This compatibility allows for the efficient and reliable synthesis of complex branched peptides without the need for extensive manual intervention, making these advanced structures more accessible for research and development.
| Protecting Group | Protected Functional Group | Cleavage Condition | Purpose in Synthesis |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino group of Dap | Base (e.g., 20% Piperidine in DMF) | Temporary protection of the main chain N-terminus, removed at each cycle of SPPS. iris-biotech.de |
| Boc (tert-Butoxycarbonyl) | α-Amino group of Ser | Acid (e.g., TFA) | Semi-permanent protection of the branch point amine, allowing for selective deprotection and elongation of a secondary chain. peptide.com |
| tBu (tert-Butyl) | Side-chain hydroxyl group of Ser | Strong Acid (e.g., TFA) | Permanent protection of the serine side chain, typically removed during the final cleavage from the resin. iris-biotech.de |
Utilization in the Synthesis of Cyclic Peptides and Peptidomimetics
The structural rigidity and defined geometry offered by this compound make it a valuable tool in the synthesis of cyclic peptides and peptidomimetics. These constrained molecules often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts.
Branched building blocks are instrumental in creating complex cyclic structures. This compound can be used to synthesize side-chain-to-side-chain or other topologically novel cyclic peptides. After incorporating the building block into a peptide sequence, the protecting groups on the serine branch and another reactive side chain elsewhere in the peptide can be selectively removed. This exposes two reactive functional groups that can be chemically ligated to form a macrocycle.
For instance, the hydroxyl-amino functionality of the deprotected Dap-Ser unit can be reacted with a C-terminal salicylaldehyde (B1680747) ester, generated in situ from a precursor, to form a stable peptide bond, thereby cyclizing the peptide. nih.govrsc.org This strategy has been successfully employed to create side-chain-to-side-chain cyclic peptides, tailed cyclic peptides, and even multi-cyclic peptide architectures. rsc.org The use of such branched scaffolds provides a powerful alternative to traditional head-to-tail cyclization or disulfide bridging for introducing conformational constraints. uu.nl
Constraining a peptide's structure is a key strategy in drug design to lock the molecule into its biologically active conformation. nih.gov This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and specificity. The incorporation of this compound facilitates the creation of such constrained structures.
The branching introduced by the Dap-Ser unit serves as an anchor point for various constraining strategies. uu.nl For example, a second peptide chain can be grown from the serine's α-amine and then cyclized back onto the main peptide backbone, creating a bicyclic structure. Alternatively, the branch itself can be used to form a small cyclic loop with an adjacent residue. These approaches are used to mimic specific secondary structures like β-turns or to stabilize helical conformations, which are often critical for protein-protein interactions. uu.nl By providing a versatile scaffold for introducing conformational rigidity, this compound enables the rational design of potent and selective peptidomimetics. nih.gov
| Peptide Architecture | Role of this compound | Synthetic Strategy |
|---|---|---|
| Branched Peptides | Provides the primary branching point. | Incorporation via SPPS, followed by selective deprotection of the Boc group on the Ser branch and elongation of a second peptide chain. nih.govrsc.org |
| Side-Chain-to-Side-Chain Cyclic Peptides | Introduces one of the reactive handles for macrocyclization. | On-resin ligation between the deprotected Dap-Ser side chain and another reactive side chain (e.g., an amino or carboxyl group). rsc.org |
| Constrained Peptidomimetics | Acts as a scaffold to enforce a specific conformation. | Formation of bicyclic structures or local cyclic loops to mimic secondary structures like β-turns. uu.nl |
Engineering of Multi-Antennary and Dendritic Peptide Architectures
The chemical building block this compound is a specialized reagent designed for the synthesis of complex, non-linear peptide structures. Its intrinsic branched nature, where a protected serine residue is attached to the side chain of a diaminopropionic acid (Dap) residue, makes it an ideal component for constructing multi-antennary and dendritic peptide architectures. These architectures are of significant interest in various fields, including drug delivery, immunology, and material science, due to their unique multivalency and structural properties.
Sequential and Convergent Synthesis Approaches
The construction of branched peptides can be approached through two primary strategies: sequential and convergent synthesis. The use of a pre-formed, complex building block like this compound offers distinct advantages in both methodologies.
Sequential Synthesis: In a standard sequential solid-phase peptide synthesis (SPPS), amino acids are added one by one to a growing chain on a solid support. researchgate.net The incorporation of this compound allows for the introduction of a complex, bi-functional branch in a single coupling step. This significantly streamlines the synthesis process, avoiding multiple deprotection and coupling cycles that would otherwise be required to build the branched point from simpler amino acids. This approach is efficient for creating peptides with one or two branching points.
Convergent Synthesis: For larger, more complex dendritic structures, a convergent approach is often preferred. researchgate.netmdpi.com In this strategy, several peptide fragments are synthesized separately and then joined together. This compound can serve as a core scaffold. For instance, the N-terminal Fmoc group can be removed, and a pre-synthesized peptide fragment can be coupled to the Dap α-amino group. Subsequently, the side-chain Boc group can be removed, exposing the serine's amino group for the attachment of a second peptide fragment, thereby creating a two-branched (or two-antenna) structure. This method improves the purity of the final product by allowing for the purification of intermediate fragments. researchgate.net
Orthogonal Deprotection for Stepwise Elaboration
The strategic power of this compound lies in its combination of three distinct protecting groups—Fmoc, Boc, and tBu—that can be removed under different chemical conditions. This "orthogonality" allows for the selective deprotection and modification of specific sites on the molecule in a controlled, stepwise manner. iris-biotech.denih.gov
The Nα-amino group of the diaminopropionic acid is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This group is stable to acidic conditions but is typically removed using a solution of a secondary amine, such as piperidine in DMF, during standard SPPS cycles to allow for N-terminal chain elongation. nih.goviris-biotech.de
The side-chain serine moiety contains two acid-labile protecting groups. The serine's α-amino group is protected by the Boc (tert-butoxycarbonyl) group, and its side-chain hydroxyl group is protected as a tBu (tert-butyl) ether. peptide.comresearchgate.net Both of these groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by moderately strong acids like trifluoroacetic acid (TFA). nih.govnih.gov This differential stability is the cornerstone of the Fmoc/tBu strategy in modern peptide synthesis. iris-biotech.de
This orthogonal scheme enables precise, stepwise elaboration of the peptide. A researcher can first build the main peptide backbone by sequentially removing the Fmoc group and adding amino acids. Once the main chain is complete, the side-chain Boc and tBu groups can be removed with acid, revealing the serine's primary amine and hydroxyl group for further modification or the attachment of other molecular entities.
Table 1: Orthogonal Protecting Groups in this compound and Their Cleavage Conditions
| Protecting Group | Protected Functional Group | Typical Deprotection Reagent | Stability Conditions |
|---|---|---|---|
| Fmoc | Dap α-Amino Group | 20% Piperidine in DMF | Stable to acid |
| Boc | Ser α-Amino Group | Trifluoroacetic Acid (TFA) | Stable to base |
| tBu | Ser Side-Chain Hydroxyl Group | Trifluoroacetic Acid (TFA) | Stable to base |
Development of Peptide Conjugates and Bioconjugation Methodologies
The unique structure of this compound makes it a valuable tool for the development of peptide conjugates. Its pre-organized branched side chain provides a scaffold for the site-specific attachment of various molecules, such as fluorophores, chelating agents, or small molecule drugs.
Site-Specific Derivatization on the Branched Side Chain
The primary advantage of using this building block for bioconjugation is the ability to perform highly specific derivatization. After the main peptide chain has been assembled on a solid support using the Fmoc handle, the orthogonal protecting groups on the side chain can be selectively removed.
The treatment with TFA cleaves both the Boc and tBu groups, simultaneously unmasking two different reactive functional groups on the serine residue: a primary amine (-NH₂) and a hydroxyl group (-OH). These two sites can be derivatized with different molecules. For example, the primary amine can be selectively acylated or alkylated under standard conditions, while the less reactive hydroxyl group can be modified using a separate set of reactions, such as esterification. This allows for the creation of well-defined, dual-functionalized peptide conjugates where the position and identity of each conjugated moiety are precisely controlled. This level of control is difficult to achieve with natural amino acids like lysine (B10760008), which only offers a single side-chain amine.
Applications in the Construction of Research Probes and Tools
The ability to perform site-specific dual functionalization on the branched side chain opens up possibilities for creating sophisticated research probes and tools. By attaching different functional units to the unmasked amine and hydroxyl groups, scientists can design molecules for a variety of advanced applications.
For example, a Förster Resonance Energy Transfer (FRET) probe could be constructed by attaching a fluorescent donor to one site (e.g., the amine) and a fluorescent acceptor (or quencher) to the other (e.g., the hydroxyl). Such a probe could be used to study enzymatic activity or conformational changes in proteins. Another application is the development of targeted imaging agents; a targeting peptide sequence could be combined with a chelating agent (for radiolabeling, e.g., with DOTA) attached to the serine amine and an optical reporter (fluorophore) attached to the hydroxyl group, creating a dual-modality imaging probe. medchemexpress.com
Table 2: Hypothetical Applications in Research Probe Construction
| Application Area | Moiety at Serine -NH₂ | Moiety at Serine -OH | Research Goal |
|---|---|---|---|
| Enzyme Sensing | Fluorophore (Donor) | Quencher | To design a peptide substrate that fluoresces upon cleavage by a specific protease. |
| Targeted Drug Delivery | Targeting Ligand | Cytotoxic Drug | To deliver a therapeutic agent specifically to cancer cells expressing a particular receptor. |
| Dual-Modality Imaging | DOTA (for PET/SPECT) | Fluorescent Dye (for Optical) | To create a single probe for both nuclear and optical imaging of biological processes. |
| Protein Structure Analysis | Photo-crosslinker | Biotin Tag | To identify protein-protein interactions by covalent trapping followed by affinity purification. |
Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Advanced Spectroscopic Characterization Methodologies for Complex Amino Acid Derivatives and Their Peptide Products
Spectroscopic methods are indispensable for probing the molecular structure of synthetic compounds. They provide detailed information on the atomic composition, connectivity, and spatial arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For a compound with the complexity of Fmoc-Dap{(tBu)Ser-Boc}-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of protons. The spectrum of this compound would exhibit characteristic signals for the aromatic protons of the fluorenyl (Fmoc) group, the aliphatic protons of the diaminopropionic acid (Dap), serine (Ser), tert-butyl (tBu), and tert-butyloxycarbonyl (Boc) protecting groups. ¹³C NMR complements this by providing data on the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): 2D NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the Dap and Ser residues. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon to its attached proton(s). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for establishing long-range (2-3 bond) correlations, which confirms the connectivity between the different structural fragments, such as the linkage of the Boc-Ser(tBu) moiety to the side chain of the Fmoc-Dap core.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| Fmoc Aromatic Protons | 7.2 - 7.9 | Multiple signals from the two aromatic rings of the fluorenyl group. |
| Amide Protons (NH) | ~6.0 - 8.5 | Broad signals corresponding to the amide protons of the Fmoc, Boc, and peptide linkages. |
| Dap/Ser α-Protons | ~4.0 - 4.6 | Signals for the protons on the alpha-carbons of the amino acid residues. |
| Fmoc CH/CH₂ | ~4.1 - 4.5 | Signals from the aliphatic part of the Fmoc protecting group. |
| Dap/Ser β-Protons | ~3.2 - 4.0 | Signals for the protons on the beta-carbons of the amino acid residues. |
| Boc Protons (CH₃) | ~1.4 | A strong singlet from the nine equivalent protons of the tert-butyloxycarbonyl group. |
| tBu Protons (CH₃) | ~1.2 | A strong singlet from the nine equivalent protons of the tert-butyl ether group. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques ideal for large, non-volatile, and thermally labile molecules like protected amino acids and peptides.
ESI-MS: This technique is commonly coupled with liquid chromatography (LC-MS) and is highly effective for determining the molecular weight of polar molecules like this compound. The analysis would confirm the calculated molecular weight by identifying the protonated molecular ion [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.
MALDI-TOF: While often used for much larger molecules like proteins, MALDI-Time-of-Flight MS can also be used to analyze complex protected amino acid derivatives. It provides rapid molecular weight determination from a solid-state matrix.
Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information that corroborates the connectivities determined by NMR. Common fragmentation patterns include the loss of protecting groups (e.g., Boc, tBu) and cleavage at the amide bonds.
Table 2: Calculated Molecular Weight and Expected ESI-MS Ions for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₀H₃₉N₃O₈ |
| Calculated Monoisotopic Mass | 569.2737 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 570.2810 |
| Expected [M+Na]⁺ Ion (m/z) | 592.2629 |
| Expected [M+K]⁺ Ion (m/z) | 608.2369 |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy of its bond vibrations (stretching, bending). For this compound, IR spectroscopy would confirm the presence of key structural components. libretexts.org The broad O-H stretch of the carboxylic acid, the N-H stretches of the amides and carbamates, and the strong C=O stretching vibrations from the acid, amides, and carbamate (B1207046) groups are all readily identifiable. libretexts.orgyoutube.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretch, broad | 2500 - 3300 |
| Amide/Carbamate (N-H) | Stretch | 3200 - 3400 |
| Aromatic C-H (Fmoc) | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Carboxylic Acid (C=O) | Stretch | ~1700 - 1725 |
| Carbamate (C=O) | Stretch | ~1680 - 1710 |
| Amide (C=O) | Stretch | ~1630 - 1680 |
| Ether (C-O) | Stretch | 1050 - 1260 |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While CD of the monomer itself provides information about its inherent chirality, its primary utility in this context is the conformational analysis of peptides derived from this building block.
When a complex, non-standard amino acid like this compound is incorporated into a peptide sequence, it can significantly influence the peptide's secondary structure (e.g., α-helix, β-sheet, or random coil). CD spectroscopy is an excellent tool for monitoring these structures in solution. For instance, the formation of helical structures in peptides is often signaled by characteristic minima in their CD spectra. nih.gov Studies on β-peptides, which are structurally related to the Dap core of the title compound, have identified distinctive CD signatures for different types of helical folds, such as a minimum around 214 nm for a monomeric 14-helix. nih.gov The incorporation of this compound would be expected to modulate the CD spectrum of the resulting peptide, providing insights into the conformational preferences induced by this unique residue.
Chromatographic Methodologies for Purity and Identity Verification
Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, by-products, or diastereomers, and for verifying its identity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and their building blocks. calpaclab.comsigmaaldrich.comsigmaaldrich.com For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
In RP-HPLC, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A mobile phase, typically a gradient of an organic solvent like acetonitrile (B52724) in water, is used to elute the components. rsc.orgrsc.org Polar compounds elute earlier, while nonpolar compounds are retained longer. The presence of the large, nonpolar Fmoc group ensures strong retention on the column.
Purity is quantified by integrating the area of the product peak detected by a UV detector (often at 214 nm for peptide bonds or 265/301 nm for the Fmoc group) and comparing it to the total area of all peaks in the chromatogram. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of conditions (flow rate, gradient, temperature) and serves as a reliable identifier for the compound. calpaclab.comsigmaaldrich.com Commercial suppliers often guarantee a purity of ≥97% or ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Table 4: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Absorbance at 214 nm, 265 nm, or 280 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Chiral HPLC for Enantiomeric Purity Determination
The enantiomeric purity of amino acid derivatives is a critical parameter, as even minor chiral impurities can significantly impact the biological activity and structural integrity of a synthesized peptide. sci-hub.se For this compound, which contains multiple chiral centers, ensuring the correct stereochemistry is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric excess of such complex molecules. phenomenex.com
The direct determination of enantiomeric purity for Fmoc-protected amino acids can be achieved using chiral stationary phases (CSPs). phenomenex.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.netresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) based columns have demonstrated good enantiomeric separation for various Fmoc-amino acid derivatives. researchgate.net The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.
Alternatively, indirect methods involving pre-column derivatization with a chiral reagent can be employed. sci-hub.se Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a classic example, reacting with the amino acid enantiomers to form diastereomers that can be readily separated on a standard reversed-phase HPLC column, such as an ODS-Hypersil column. sci-hub.seresearchgate.net This approach is particularly useful for quantifying minor enantiomeric impurities. sci-hub.se
For a compound like this compound, a typical chiral HPLC method would involve dissolving the sample in a suitable organic solvent and analyzing it on a chiral column under reversed-phase conditions. phenomenex.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. researchgate.net The detection is usually performed using a UV detector, as the Fmoc group has a strong chromophore. researchgate.net The expected enantiomeric purity for commercially available Fmoc-protected amino acids is generally greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com
Table 1: Representative Chiral HPLC Systems for Fmoc-Amino Acid Analysis
| Parameter | System 1: Direct Separation | System 2: Indirect (Derivatization) |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1) phenomenex.com | Reversed-Phase C18 (e.g., ODS-Hypersil) researchgate.net |
| Mobile Phase | Acetonitrile/Water with additives (e.g., TFA) google.com | Acetonitrile/Methanol/Acetate (B1210297) Buffer researchgate.net |
| Derivatizing Agent | Not applicable | Marfey's Reagent sci-hub.seresearchgate.net |
| Detection | UV researchgate.net | UV sci-hub.se |
| Analyte Form | Intact Fmoc-amino acid derivative | Diastereomeric derivatives |
Elemental Analysis and Titration Methodologies
Elemental analysis provides a fundamental assessment of a compound's purity by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, with a molecular formula of C₂₃H₂₆N₂O₆, the theoretical elemental composition can be precisely calculated. Experimental values obtained from combustion analysis are then compared against these theoretical values. A close correlation between the experimental and theoretical percentages is a strong indicator of the compound's purity and correct elemental composition.
Titration methods offer a classic and reliable means of quantifying functional groups, which in turn can be used to determine purity. For an amino acid derivative like this compound, acid-base titration is particularly relevant. The carboxylic acid moiety can be titrated with a standardized base (e.g., sodium hydroxide) to a specific pH endpoint, often around 7.0, using an indicator or a pH meter. thieme-connect.de This allows for the determination of the equivalent weight of the compound.
Furthermore, titration can be used to quantify the loading of Fmoc-protected amino acids on a solid support during peptide synthesis. mdpi.com After cleaving the Fmoc group with a base like piperidine (B6355638), the released dibenzofulvene-piperidine adduct can be quantified spectrophotometrically, or the free amino groups on the resin can be titrated. thieme-connect.demdpi.com While not a direct purity assessment of the starting material itself, these methods are crucial for its application and rely on the compound's integrity. For instance, a solution of the protected amino acid can be titrated with aqueous cesium carbonate to pH 7.0 to form the cesium salt, which is then used for esterification to a resin. thieme-connect.de
Methodological Considerations for Detecting and Quantifying Side Products in Synthesis
The synthesis of complex peptide building blocks like this compound is susceptible to the formation of various side products. Rigorous analytical monitoring is crucial to ensure the final product's purity.
Aspartimide formation is a notorious side reaction in Fmoc-based peptide synthesis, particularly for sequences containing aspartic acid. biotage.comiris-biotech.de This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain ester, especially under the basic conditions used for Fmoc deprotection (e.g., piperidine). iris-biotech.de Although the core structure of this compound is not an aspartic acid residue itself, the diaminopropionic acid backbone shares similarities, and analogous cyclization reactions can be a concern.
The formation of a cyclic aspartimide intermediate can lead to several undesired outcomes, including epimerization at the α-carbon and subsequent ring-opening to form β-peptides, which are often difficult to separate from the desired product by HPLC. biotage.comsigmaaldrich.com
Monitoring for such cyclization byproducts is typically performed using reversed-phase HPLC. iris-biotech.de The side products, if formed, will likely have different retention times compared to the main compound. Mass spectrometry (MS) is an indispensable tool used in conjunction with HPLC (LC-MS) to identify these impurities, as some byproducts, like those resulting from epimerization, may be mass-neutral. biotage.com
Strategies to minimize this side reaction during the synthesis of peptides containing susceptible residues include using bulkier side-chain protecting groups or modifying the Fmoc deprotection conditions, for example, by adding an acidic additive to the piperidine solution. biotage.comiris-biotech.de
The synthesis of this compound involves multiple protecting groups (Fmoc, tBu, and Boc), and their integrity during synthesis and handling is critical. In subsequent applications, where these groups are selectively or globally removed, the byproducts of this cleavage must be considered.
The Boc and tBu groups are both acid-labile and are typically removed using strong acids like trifluoroacetic acid (TFA). acsgcipr.orgfishersci.co.uk This cleavage proceeds via the formation of a tert-butyl cation. acsgcipr.org This highly reactive carbocation can lead to several side reactions, most notably the alkylation of nucleophilic residues such as tryptophan or tyrosine in a peptide chain. acsgcipr.orgthermofisher.com To prevent these unwanted modifications, "scavengers" like triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) are added to the cleavage cocktail to trap the reactive cations. acsgcipr.orgthermofisher.com
Analysis of the final product after deprotection steps requires profiling for potential byproducts arising from incomplete cleavage or from side reactions caused by the cleavage reagents and their byproducts. HPLC is the primary tool for this analysis, allowing for the separation and quantification of these impurities. thermofisher.com For example, the tert-butylation of a scavenger or another molecule in the mixture can be detected as a separate peak in the chromatogram. The identity of these peaks can be confirmed by LC-MS.
Table 2: Common Protecting Groups and Potential Byproducts
| Protecting Group | Cleavage Reagent | Key Reactive Intermediate | Potential Side Products | Analytical Monitoring |
| Boc | Trifluoroacetic Acid (TFA) organic-chemistry.org | tert-butyl cation acsgcipr.org | Isobutylene, t-butylated scavengers, alkylated amino acid side chains acsgcipr.org | HPLC, LC-MS |
| tBu | Trifluoroacetic Acid (TFA) peptide.com | tert-butyl cation acsgcipr.org | Isobutylene, t-butylated scavengers, alkylated amino acid side chains acsgcipr.org | HPLC, LC-MS |
| Fmoc | Piperidine thieme-connect.de | Dibenzofulvene | Dibenzofulvene-piperidine adduct thieme-connect.demdpi.com | UV-Vis Spectroscopy, HPLC |
Future Directions and Emerging Research Avenues
Development of Next-Generation Orthogonal Protecting Groups for Enhanced Synthetic Versatility
The synthesis of complex peptides, particularly those with branched or cyclic architectures, is critically dependent on the use of orthogonal protecting groups. The standard Fmoc/tBu strategy, while robust, has limitations when multiple, distinct modifications are required on a single peptide backbone. The compound Fmoc-Dap{(tBu)Ser-Boc}-OH exemplifies a sophisticated protecting group strategy. The Fmoc group is base-labile, the Boc group is acid-labile, and the tBu group is also removed by strong acid, but under conditions that can be modulated relative to Boc cleavage.
Future research is focused on expanding the toolkit of protecting groups that can be removed under increasingly specific and mild conditions. This includes groups sensitive to enzymatic cleavage, light (photolabile groups), or specific metal catalysts. The goal is to create a larger set of mutually orthogonal protecting groups to allow for the stepwise, regioselective modification of complex peptide scaffolds. The development of novel protecting groups that are compatible with the existing Fmoc, Boc, and tBu groups will enhance the synthetic utility of building blocks like this compound, enabling the creation of peptides with precisely controlled, multi-functional designs.
The table below summarizes the properties of common orthogonal protecting groups used in peptide synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF | Stable to acid |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Stable to base |
| tert-Butyl | tBu | Trifluoroacetic acid (TFA) | Stable to base |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to acid and base |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Stable to acid and base |
| Methyltrityl | Mtt | 1% TFA in DCM | Stable to base and mild acid |
| Allyloxycarbonyl | Alloc | Pd(PPh3)4/Scavenger | Stable to acid and base |
This table is generated based on data from multiple sources.
Strategies for Automating the Synthesis of Highly Branched and Constrained Peptide Systems
The automation of solid-phase peptide synthesis (SPPS) has significantly accelerated the production of linear peptides. However, the synthesis of more complex structures like highly branched or constrained peptides remains a significant challenge for full automation. These complex architectures often lead to aggregation and incomplete reactions, which are difficult to monitor and mitigate in automated systems.
Integration with Flow Chemistry Techniques for Accelerated Synthesis
Flow chemistry is emerging as a powerful technology in peptide synthesis, offering advantages in terms of speed, efficiency, and scalability over traditional batch methods. In a flow-based system, reagents are continuously passed through a reactor containing the solid-phase resin, allowing for precise control over reaction times, temperature, and reagent concentrations. This can lead to significantly reduced cycle times for amino acid coupling and deprotection.
The use of building blocks like this compound is well-suited for flow chemistry applications. The high solubility and reactivity of such pre-activated units can be leveraged to achieve rapid and efficient couplings in a continuous flow setup. Research is ongoing to optimize flow-based SPPS for the synthesis of longer and more complex peptides, including those with post-translational modifications. The integration of in-line purification and analytical techniques into flow systems could one day enable the fully automated, continuous production of purified peptides, representing a paradigm shift in peptide manufacturing.
Key advantages of flow chemistry in peptide synthesis are summarized in the table below.
| Feature | Advantage in Flow Chemistry |
| Heat Transfer | Rapid and efficient heating of reagents allows for faster reaction kinetics. |
| Reagent Concentration | A narrow, high-concentration band of reagents improves coupling efficiency. |
| Cycle Time | Automated systems can significantly reduce the time per amino acid residue addition. |
| Scalability | Continuous processing allows for easier scale-up compared to batch reactors. |
| Automation | Amenable to full automation with in-line monitoring and control. |
Exploration of Chemoenzymatic Synthesis Approaches for Complex Building Blocks
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly valuable for the synthesis of complex peptide segments and for the ligation of peptide fragments to produce large proteins. Enzymes like proteases can be used in reverse to form peptide bonds, often with exquisite stereoselectivity and without the need for side-chain protecting groups.
Building blocks like this compound could be incorporated into chemoenzymatic strategies. For instance, a chemically synthesized peptide fragment containing this dipeptide unit could be enzymatically ligated to other fragments to assemble a larger, more complex molecule. Future research in this area will focus on the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability. The development of "one-pot" chemoenzymatic processes, where chemical and enzymatic steps are performed sequentially in the same reactor, will further streamline the synthesis of complex peptides and proteins.
Applications in Advanced Materials Science and Nanotechnology Research
Peptides are increasingly being explored as building blocks for the creation of advanced materials and nanostructures. The self-assembly of peptides can be programmed through their sequence to form a wide variety of nanostructures, including nanofibers, nanotubes, and hydrogels. These peptide-based materials have potential applications in tissue engineering, drug delivery, and biosensing.
The incorporation of non-canonical amino acids and branched structures, facilitated by building blocks like this compound, can be used to tune the properties of these self-assembling materials. For example, the introduction of a branch point could alter the packing of peptide chains, leading to hydrogels with different mechanical properties or nanofibers with modified surface functionalities. Future research will focus on designing peptide sequences with greater control over the self-assembly process to create more complex and functional nanomaterials. The ability to precisely engineer peptide structures at the molecular level will be essential for realizing the full potential of peptide-based materials in nanotechnology and materials science.
Q & A
Basic Question
- Solubility : The compound exhibits high solubility in DMSO (≥38.3 mg/mL) and ethanol (≥97.4 mg/mL), critical for stock solution preparation. However, polar aprotic solvents like DMF are preferred during SPPS to avoid side-chain aggregation .
- Storage : Store desiccated at -20°C to prevent hydrolysis of the Boc group. Room-temperature storage is acceptable for short-term use if humidity is controlled (<30% RH) .
How can researchers optimize coupling efficiency when using this compound in sterically hindered sequences?
Advanced Question
Low coupling efficiency often arises from steric hindrance or poor resin swelling. Mitigation strategies include:
- Extended Coupling Time : Increase reaction duration to 2–4 hours for bulky residues .
- Double Coupling : Perform sequential couplings with fresh reagents to ensure complete amide bond formation .
- Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics, as demonstrated in brevicidin synthesis .
- Pre-activation : Pre-activate the amino acid with DIC/Oxyma Pure in DMF for 5 minutes before resin addition .
What analytical techniques are recommended for monitoring the integrity of this compound during synthesis?
Advanced Question
- RP-HPLC : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile to detect deprotection byproducts (e.g., free Dap side chains) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS can confirm molecular weight (expected ~500–600 Da range) and identify side reactions like β-elimination .
- Kaiser Test : Verify Fmoc depletion after each coupling step to avoid truncated sequences .
How can researchers address contradictions in reported coupling yields for Fmoc-protected derivatives with branched side chains?
Advanced Question
Discrepancies often stem from variable resin swelling or activation methods. For example:
- Resin Swelling : Pre-swell Sieber amide resin in DCM for 1 hour before synthesis to improve accessibility .
- Activation Reagents : Replace HBTU with COMU for higher coupling yields in sterically demanding environments, as shown in brevicidin studies (90% yield vs. 65% with HBTU) .
- Temperature Control : Maintain reactions at 25°C to balance kinetics and side-reaction suppression .
What strategies prevent side-chain deprotection during Fmoc removal in this compound?
Advanced Question
The Boc group on Dap is acid-labile but stable under basic Fmoc deprotection conditions. However, prolonged piperidine exposure can hydrolyze the tBu group. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
